molecular formula C19H14ClN3O2S B2858257 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 488128-96-7

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2858257
CAS No.: 488128-96-7
M. Wt: 383.85
InChI Key: CBWAWHDPSRGHJP-RGEXLXHISA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyanoacetamide group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide typically involves a multi-step process. One common method starts with the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and interfere with cellular processes makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Cyanoacetamide Derivatives: Compounds with the cyanoacetamide group exhibit similar reactivity but may have different pharmacological properties.

Uniqueness

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWAWHDPSRGHJP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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